molecular formula C19H25N3O2 B2642347 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one CAS No. 939242-57-6

1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2642347
CAS No.: 939242-57-6
M. Wt: 327.428
InChI Key: INGBKJCJNXKKRB-UHFFFAOYSA-N
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Description

1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystal Packing

The molecular and crystal structures of related hydroxy derivatives of hydropyridine, including compounds with ethyl groups and piperidine substructures, have been extensively studied. These studies often focus on the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such research highlights the conformational flexibility of these molecules and their ability to form extensive hydrogen-bond networks, which influence their crystal packing patterns and noncentrosymmetric crystal formation (Kuleshova & Khrustalev, 2000).

Synthetic Applications

Research into the synthesis of functionalized pyridines from related compounds demonstrates the potential of these molecules in creating a variety of chemical structures. These synthetic pathways often involve catalytic amounts of piperidine, highlighting the role of such compounds in facilitating chemical reactions and generating novel molecules with potential application in pharmaceuticals and materials science (Mekheimer, Mohamed, & Sadek, 1997).

Hydroaminomethylation and Catalysis

In the realm of catalysis, compounds with piperidine units have been used in hydroaminomethylation reactions. These studies explore how such molecules can act as ligands or catalysts in chemical reactions, influencing the activity and selectivity of the processes. This research is crucial for developing efficient, selective catalytic processes in organic synthesis (Hamers et al., 2009).

Opiate Activity Probes

Compounds featuring xanthene-spiro-piperidine nuclei have been investigated for their opiate activity. Research in this area aims to discover novel opiate analgesics with improved pharmacological properties by studying the structure-activity relationships of these molecules. Such studies underscore the potential of piperidine-containing compounds in medicinal chemistry, particularly in designing drugs with specific receptor activities (Galt et al., 1989).

Properties

IUPAC Name

1-ethyl-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-4-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-22-14(2)13-16(23)17(19(22)24)18(15-7-9-20-10-8-15)21-11-5-4-6-12-21/h7-10,13,18,23H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGBKJCJNXKKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCCCC3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.